molecular formula C18H13F6N5OS B12146984 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146984
M. Wt: 461.4 g/mol
InChI Key: ZPJIHKRYIUEUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (let’s call it “Compound X” for brevity) is a fascinating chemical entity. Its complex structure combines aromatic rings, a triazole moiety, and a sulfanyl group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

Reaction Conditions::

    Cyclization: The triazole ring forms through cyclization reactions.

    Functionalization: Introducing the pyridine and acetamide groups requires specific reagents and conditions.

Industrial Production:: Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above. Precise details are proprietary.

Chemical Reactions Analysis

Compound X participates in various reactions:

    Oxidation: It can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction yields the corresponding sulfide.

    Substitution: The trifluoromethylphenyl group can be substituted under appropriate conditions.

Major Products:

    Sulfoxide/Sulfone: Oxidation leads to sulfoxide or sulfone derivatives.

    Sulfide: Reduction produces the sulfide form.

Scientific Research Applications

Compound X finds applications across disciplines:

    Chemistry: As a versatile building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Used in materials science and specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its trifluoromethylphenyl motif. Similar compounds include:

Properties

Molecular Formula

C18H13F6N5OS

Molecular Weight

461.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13F6N5OS/c1-29-15(13-4-2-3-5-25-13)27-28-16(29)31-9-14(30)26-12-7-10(17(19,20)21)6-11(8-12)18(22,23)24/h2-8H,9H2,1H3,(H,26,30)

InChI Key

ZPJIHKRYIUEUHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.